molecular formula C22H37NO2 B13752055 1-(1-Adamantylmethoxy)-3-(2,2,5,5-tetramethyl-3-pyrrolin-1-yl)-2-propanol CAS No. 27865-89-0

1-(1-Adamantylmethoxy)-3-(2,2,5,5-tetramethyl-3-pyrrolin-1-yl)-2-propanol

Cat. No.: B13752055
CAS No.: 27865-89-0
M. Wt: 347.5 g/mol
InChI Key: ACPNQJCCWVHJQP-UHFFFAOYSA-N
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Description

1-(1-Adamantylmethoxy)-3-(2,2,5,5-tetramethyl-3-pyrrolin-1-yl)-2-propanol is a complex organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Adamantylmethoxy)-3-(2,2,5,5-tetramethyl-3-pyrrolin-1-yl)-2-propanol likely involves multiple steps:

    Formation of the Adamantylmethoxy Group: This could involve the reaction of adamantane with methanol under acidic conditions to form the adamantylmethoxy group.

    Formation of the Pyrrolinyl Group: The pyrrolinyl group could be synthesized through the reaction of a suitable precursor with a tetramethyl-substituted pyrrole.

    Coupling Reactions: The final step would involve coupling the adamantylmethoxy group with the pyrrolinyl group under specific conditions, possibly using a base or a catalyst.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-pressure conditions, or the use of specialized catalysts.

Chemical Reactions Analysis

Types of Reactions

1-(1-Adamantylmethoxy)-3-(2,2,5,5-tetramethyl-3-pyrrolin-1-yl)-2-propanol may undergo several types of reactions:

    Oxidation: The compound could be oxidized to form various products, depending on the oxidizing agent used.

    Reduction: Reduction reactions might target specific functional groups within the molecule.

    Substitution: The methoxy group or other substituents could be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce new functional groups.

Scientific Research Applications

1-(1-Adamantylmethoxy)-3-(2,2,5,5-tetramethyl-3-pyrrolin-1-yl)-2-propanol could have applications in:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Possible therapeutic applications, depending on its biological activity.

    Industry: Use in the production of specialized materials or chemicals.

Mechanism of Action

The mechanism of action would depend on the specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, affecting their activity and downstream pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Adamantylmethanol: Similar structure but lacks the pyrrolinyl group.

    2,2,5,5-Tetramethyl-3-pyrrolinol: Similar structure but lacks the adamantylmethoxy group.

Uniqueness

1-(1-Adamantylmethoxy)-3-(2,2,5,5-tetramethyl-3-pyrrolin-1-yl)-2-propanol is unique due to the combination of the adamantyl, methoxy, and pyrrolinyl groups, which may confer unique chemical and biological properties.

Properties

CAS No.

27865-89-0

Molecular Formula

C22H37NO2

Molecular Weight

347.5 g/mol

IUPAC Name

1-(1-adamantylmethoxy)-3-(2,2,5,5-tetramethylpyrrol-1-yl)propan-2-ol

InChI

InChI=1S/C22H37NO2/c1-20(2)5-6-21(3,4)23(20)13-19(24)14-25-15-22-10-16-7-17(11-22)9-18(8-16)12-22/h5-6,16-19,24H,7-15H2,1-4H3

InChI Key

ACPNQJCCWVHJQP-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC(N1CC(COCC23CC4CC(C2)CC(C4)C3)O)(C)C)C

Origin of Product

United States

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